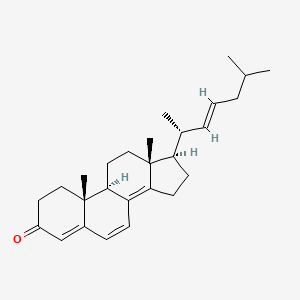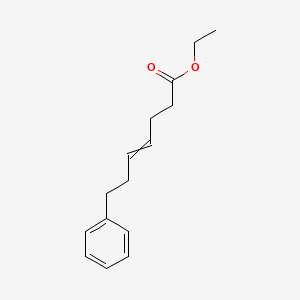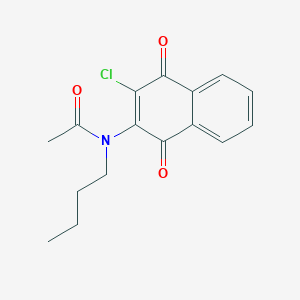
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of imidazole-based 1,4-naphthoquinones.
- These compounds have gained interest due to their potential as drug candidates against multi-drug resistant (MDR) infections .
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: is a chemical compound with the molecular formula CHClNO.
Vorbereitungsmethoden
- The synthetic route involves the preparation of the precursor compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide (B-3).
- Industrial production methods may vary, but laboratory synthesis typically includes the reaction of appropriate starting materials under controlled conditions.
Analyse Chemischer Reaktionen
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: can undergo various reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological molecules (enzymes, receptors).
Medicine: Assess its antibacterial and antifungal properties.
Industry: Evaluate its use in materials science or as a precursor for drug development.
Wirkmechanismus
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate the precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds may include other imidazole-based naphthoquinones or related derivatives.
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: can be compared with related compounds based on their structures, reactivity, and biological activities.
Remember that this compound’s potential applications and mechanisms are still being explored, and ongoing research may reveal additional insights
Eigenschaften
CAS-Nummer |
139478-06-1 |
|---|---|
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
N-butyl-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-3-4-9-18(10(2)19)14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
KIMKAIKOOJUFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
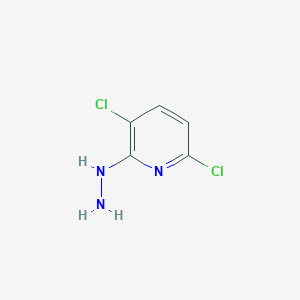
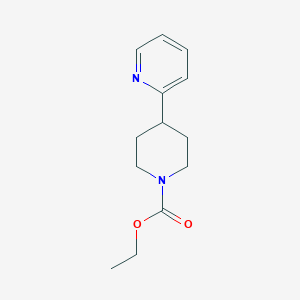
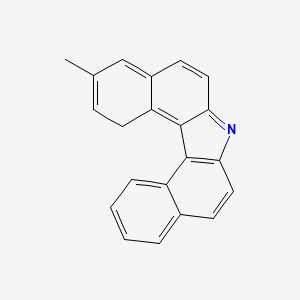
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
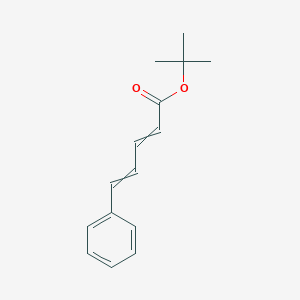
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
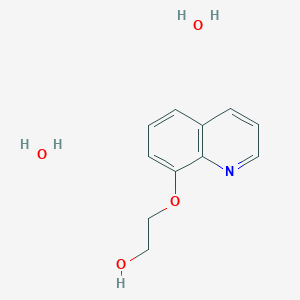
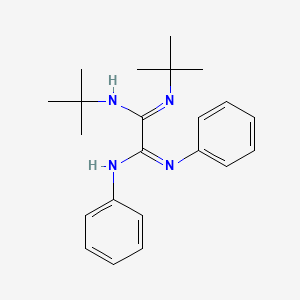

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
